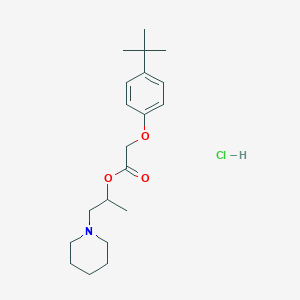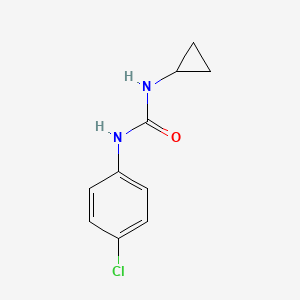![molecular formula C24H22N4O5S B4016681 5-[4-(1,3-benzodioxol-5-ylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B4016681.png)
5-[4-(1,3-benzodioxol-5-ylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
Descripción general
Descripción
The compound is a chemically complex molecule that likely possesses a range of biological activities due to its structural features, such as the 1,3-benzodioxol, phthalazinyl, and benzenesulfonamide functionalities. These groups are known for their involvement in various chemical reactions and biological activities, making the compound of significant interest in medicinal chemistry and biochemical research.
Synthesis Analysis
The synthesis of similar sulfonamide derivatives involves multi-step chemical reactions, typically starting from substituted benzenesulfonyl chlorides and proceeding through nucleophilic substitution and condensation reactions. The synthesis process often requires precise control of reaction conditions to achieve high yields and selectivity for the desired product (Żołnowska et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as sulfonamide derivatives, is characterized using techniques like X-ray crystallography, which provides detailed information on the molecular geometry and intermolecular interactions. These structural insights are crucial for understanding the compound's chemical reactivity and biological activity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Sulfonamide derivatives undergo a range of chemical reactions, including nucleophilic substitution, condensation, and redox reactions. The presence of the sulfonamide group significantly influences the electronic properties of the molecule, affecting its reactivity and the types of reactions it can participate in (Kisseljova et al., 2014).
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy. Their properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity and Enzyme Inhibition
Żołnowska et al. (2018) synthesized novel benzenesulfonamide derivatives that showed inhibitory activity towards human carbonic anhydrase cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. These compounds exhibited significant anticancer activity against various human tumor cell lines, highlighting their potential in cancer therapy and enzyme inhibition research (Żołnowska et al., 2018).
Antibacterial and Antifungal Properties
Abbasi et al. (2015) investigated synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides for their antibacterial and anti-enzymatic potential. The results showed that these compounds are potent antibacterial agents and moderate to weak enzyme inhibitors, suggesting their utility in addressing antibiotic resistance and investigating new antibacterial strategies (Abbasi et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c1-15-6-7-16(12-22(15)34(30,31)25-10-11-29)23-18-4-2-3-5-19(18)24(28-27-23)26-17-8-9-20-21(13-17)33-14-32-20/h2-9,12-13,25,29H,10-11,14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCWTZAUIPVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)OCO5)S(=O)(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-imino-2-[(2-methylphenoxy)methyl]-6-(3-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4016599.png)

![3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrrole-2-carboxamide](/img/structure/B4016608.png)
![1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4016612.png)
![4-[3-(2-furyl)propanoyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B4016613.png)

![N-[5-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4016628.png)

![ethyl 1-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4016642.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4016656.png)
![1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4016690.png)
![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4016696.png)
![N-isopropyl-2-{[2-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4016700.png)
![N-[1-(4-chlorophenyl)ethyl]-3-(2-furyl)-4-phenyl-1-butanamine](/img/structure/B4016705.png)